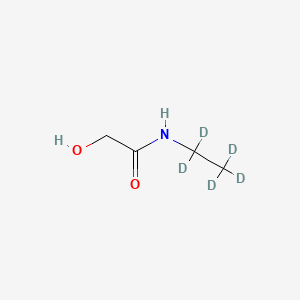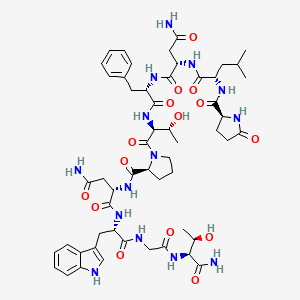
Pde5-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pde5-IN-4 is a compound that belongs to the class of phosphodiesterase type 5 inhibitors. These inhibitors are known for their ability to block the degradative action of cyclic guanosine monophosphate-specific phosphodiesterase type 5 on cyclic guanosine monophosphate in smooth muscle cells. This action leads to various physiological effects, including vasodilation and smooth muscle relaxation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphodiesterase type 5 inhibitors typically involves multiple steps, including the formation of key intermediates and final coupling reactions. Common synthetic routes include the use of heterocyclic chemistry to build the core structure, followed by functional group modifications to enhance activity and selectivity .
Industrial Production Methods
Industrial production of phosphodiesterase type 5 inhibitors often involves large-scale chemical synthesis using batch or continuous flow processes. These methods are optimized for high yield and purity, employing advanced techniques such as high-performance liquid chromatography for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Pde5-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Pde5-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and signal transduction pathways.
Biology: Investigated for its role in cellular processes such as apoptosis and cell proliferation.
Medicine: Explored for its potential therapeutic effects in conditions like erectile dysfunction, pulmonary hypertension, and cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control
Mechanism of Action
Pde5-IN-4 exerts its effects by inhibiting the enzyme phosphodiesterase type 5, which is responsible for the degradation of cyclic guanosine monophosphate. By blocking this enzyme, this compound increases the levels of cyclic guanosine monophosphate, leading to smooth muscle relaxation and vasodilation. This mechanism is particularly important in the treatment of erectile dysfunction and pulmonary hypertension .
Comparison with Similar Compounds
Similar Compounds
Sildenafil: Known for its use in treating erectile dysfunction and pulmonary hypertension.
Tadalafil: Used for erectile dysfunction, pulmonary hypertension, and benign prostatic hyperplasia.
Vardenafil: Primarily used for erectile dysfunction
Uniqueness
Pde5-IN-4 is unique in its specific binding affinity and selectivity for phosphodiesterase type 5, which may result in a distinct pharmacokinetic and pharmacodynamic profile compared to other inhibitors. This uniqueness can lead to differences in efficacy, duration of action, and side effect profiles .
Properties
Molecular Formula |
C21H27N5O5S |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
2-(2-ethoxy-5-morpholin-4-ylsulfonylphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C21H27N5O5S/c1-4-6-18-22-14(3)19-21(27)23-20(24-26(18)19)16-13-15(7-8-17(16)31-5-2)32(28,29)25-9-11-30-12-10-25/h7-8,13H,4-6,9-12H2,1-3H3,(H,23,24,27) |
InChI Key |
JIABABMNCJOIBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCOCC4)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-(cyclopentylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12401784.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12401786.png)
